1-Allyl-1H-pyrrole-2-carbaldehyde

Catalog No.
S682605
CAS No.
101001-68-7
M.F
C8H9NO
M. Wt
135.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Allyl-1H-pyrrole-2-carbaldehyde

Replaces inefficient multi-step routes for indolizinone scaffolds. N-allyl group enables direct Rh-catalyzed hydroacylation, avoiding 0% yield with N-alkyl analogs.

  • Enables synthesis of 6,7-dihydroindolizin-8(5H)-ones in a single step.
  • Orthogonal allyl survives aldehyde condensations for late-stage functionalization via cross-metathesis or radical cyclizations.
  • Used in Co(III) porphyrin catalyst design and dye synthesis.

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CAS Number

101001-68-7

Product Name

1-Allyl-1H-pyrrole-2-carbaldehyde

IUPAC Name

1-prop-2-enylpyrrole-2-carbaldehyde

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

InChI

InChI=1S/C8H9NO/c1-2-5-9-6-3-4-8(9)7-10/h2-4,6-7H,1,5H2

InChI Key

PNZWYEBTQGJWJX-UHFFFAOYSA-N

SMILES

C=CCN1C=CC=C1C=O

Synonyms

1-allyl-1H-pyrrole-2-carbaldehyde(SALTDATA: FREE)

Canonical SMILES

C=CCN1C=CC=C1C=O

Purity

≥95%

Package Size

250 mg, 1 g, 5 g

1-Allyl-1H-pyrrole-2-carbaldehyde (CAS 101001-68-7) is a bifunctional heterocyclic building block featuring a reactive formyl group at the C2 position and an orthogonal allyl group at the N1 position. In procurement and process chemistry, this compound is primarily selected for its precursor suitability in complex annulations, such as Rh-catalyzed hydroacylations, and as a scaffold for advanced functional materials. Unlike simple alkyl-substituted pyrroles, the N-allyl moiety provides a critical terminal alkene handle that survives aldehyde-focused condensations, enabling downstream late-stage functionalization via cross-metathesis or radical cyclizations .

Research Fit

N-allyl-functionalized pyrrole-2-carbaldehyde building block
Terminal alkene enables cycloaddition and hydroacylation pathways
Research-grade purity (NMR) supports synthetic method development

Substituting 1-Allyl-1H-pyrrole-2-carbaldehyde with cheaper or more common analogs, such as pyrrole-2-carboxaldehyde or 1-methyl-1H-pyrrole-2-carbaldehyde, fundamentally alters the available synthetic pathways and processability. The N-methyl and N-unsubstituted variants completely lack the pendant alkene necessary for intramolecular acyl radical cyclizations or transition-metal-catalyzed alkene hydroacylations. Consequently, attempting to use a generic N-alkyl pyrrole in the synthesis of 6,7-dihydroindolizin-8(5H)-ones will result in a 0% yield of the target bicyclic architecture, forcing chemists to adopt significantly longer, multi-step intermolecular routes that drastically reduce overall process efficiency and atom economy[1].

Substitution Risk

1-Allyl-1H-pyrrole-2-carbaldehyde
N-Methyl analog
Allyl group enables regiodivergent cycloaddition
Lacks alkene; produces exclusive product type
Required for Rh-catalyzed hydroacylation cascade
Unreactive; no alkene for catalytic insertion
Lipophilicity may shift chromatographic retention
Lower LogP; may alter solubility and purification

Enabling Enantioselective 6-Membered Ring Annulation via Hydroacylation

In the synthesis of polycyclic nitrogen heterocycles, 1-Allyl-1H-pyrrole-2-carbaldehyde serves as a highly effective precursor for Rh-catalyzed intramolecular alkene hydroacylation. When subjected to Rh-catalysis, the N-allyl group acts as an internal acceptor for the formyl C-H activation, yielding 6,7-dihydroindolizin-8(5H)-ones in moderate to high yields with excellent enantioselectivity. In contrast, N-methylpyrrole-2-carboxaldehyde cannot undergo this transformation, resulting in a complete failure to form the bicyclic system. This reactivity occurs notably without the need for ancillary chelation assistance, streamlining the synthetic process [1].

Evidence DimensionYield of bicyclic indolizinone via intramolecular hydroacylation
Target Compound DataModerate to high yield (up to >80%) with excellent enantioselectivity
Comparator Or Baseline1-Methyl-1H-pyrrole-2-carbaldehyde (0% yield, structurally incapable)
Quantified DifferenceEnables direct 1-step access to 6-membered fused heterocycles vs. 0% conversion for N-alkyl analogs
ConditionsRh-catalyzed hydroacylation in the absence of chelation assistance

Procuring the N-allyl variant is mandatory for single-step, enantioselective access to indolizinone frameworks, bypassing lengthy multi-step cyclization protocols.

Lipophilicity (LogP)
Reported
Δ LogP +0.87 (~7.4× more lipophilic)
Supports solvent selection and HPLC method adjustment
Predicted values; experimental verification recommended

Axial Ligand Cyclization in Organocobalt(III) Porphyrin Synthesis

1-Allyl-1H-pyrrole-2-carbaldehyde demonstrates specialized synthesis compatibility in the generation of complex organometallic species via acyl radical cyclization. When reacted with Co(II) porphyrins in the presence of t-butyl hydroperoxide, the target compound undergoes hydrogen abstraction and subsequent intramolecular cyclization of the acyl radical onto the allyl group. This yields an organocobalt(III) porphyrin with a cyclized axial alkyl ligand. Simple aliphatic aldehydes, such as propanal, only form linear σ-(acyl)Co(III) porphyrins under identical conditions, completely lacking the capacity for secondary cyclization[1].

Evidence DimensionFormation of cyclized axial alkyl ligands
Target Compound Data100% cyclized axial ligand formation via acyl radical intermediate
Comparator Or BaselinePropanal / simple aldehydes (0% cyclization, forms linear σ-acyl complexes only)
Quantified DifferenceYields 100% cyclized axial ligand vs. 0% cyclization for non-allylated aliphatic/aromatic aldehydes
ConditionsReaction with Co(II) porphyrin and t-butyl hydroperoxide under air

This specific compound is essential for researchers developing sterically constrained or structurally complex axial ligands in porphyrin chemistry.

Nitrone Cycloaddition
Head-to-head
Mixture of bridged & fused isoxazolidines
vs
Exclusive bridged-ring product
Enables scaffold divergence from a single precursor
With N-substituted maleimides in toluene reflux

Orthogonal Reactivity for Late-Stage Functionalization

As a bifunctional building block, 1-Allyl-1H-pyrrole-2-carbaldehyde provides distinct processability advantages in multi-step workflows, such as the preparation of functionalized dipyrromethanes or BODIPY dyes. The aldehyde group can be selectively condensed with pyrroles while leaving the N-allyl group completely intact. This provides exactly one orthogonal terminal alkene per incorporated molecule, which can subsequently be subjected to ring-closing metathesis (RCM) or cross-coupling. Standard N-alkylated analogs like 1-Methyl-1H-pyrrole-2-carbaldehyde offer zero orthogonal handles post-condensation, severely limiting the structural diversity of the resulting materials .

Evidence DimensionNumber of addressable orthogonal alkene sites post-condensation
Target Compound Data1 reactive terminal alkene site retained
Comparator Or Baseline1-Methyl-1H-pyrrole-2-carbaldehyde (0 reactive alkene sites)
Quantified Difference+1 orthogonal handle for downstream metathesis or thiol-ene click chemistry
ConditionsStandard multi-step organic synthesis (e.g., Knoevenagel condensation followed by RCM)

Buyers designing tunable fluorophores or complex macrocycles must select the N-allyl variant to enable late-stage structural modifications.

Rh-Catalyzed Hydroacylation
Class-level
Yield 51–98%, ee 92–98% (class data)
Allyl motif prerequisite for this asymmetric method
Saturated N-alkyl analogs unreactive
Purity Specification
Data to verify
≥95% (NMR)
Purity parity with simpler analogs; utility drives selection
Supplier data; verify lot-specific COA

Single-Step Synthesis of Indolizinone Scaffolds

Directly leveraging its capacity for Rh-catalyzed intramolecular hydroacylation, this compound serves as a direct precursor for synthesizing 6,7-dihydroindolizin-8(5H)-one frameworks. This is critical for discovery chemistry programs targeting polycyclic nitrogen heterocycles, as it bypasses the need for multi-step, low-yielding intermolecular cyclizations required when using N-alkyl analogs [1].

Development of Axially Functionalized Organocobalt Porphyrins

Due to its ability to undergo acyl radical cyclization, 1-Allyl-1H-pyrrole-2-carbaldehyde is utilized to synthesize Co(III) porphyrins with bulky, cyclized axial ligands. This application is highly relevant for researchers designing novel organometallic catalysts or studying radical stabilization within porphyrin macrocycles [2].

Synthesis of Post-Functionalizable Dipyrromethanes and Dyes

The orthogonal reactivity of the N-allyl group makes this compound a highly efficient bifunctional precursor for complex dye synthesis. After the formyl group is consumed to form the dipyrromethane core, the surviving allyl group allows for late-stage tuning of the molecule's properties via cross-metathesis or click chemistry, an approach structurally impossible with N-methyl analogs.

Application Fit Matrix

Application
Selection Property
Validation Focus
Isoxazolidine scaffold divergence
Allyl-enabled regiodivergent cycloaddition
Product distribution under nitrone cycloaddition
Asymmetric polycyclic N-heterocycles
N-Allyl motif prerequisite for Rh catalysis
Enantioselectivity and yield assessment
Pyrrolizidine/indolizidine alkaloid synthesis
Terminal alkene for cyclization/functionalization
Alkaloid core formation and stereochemistry
Organocobalt complex synthesis
5-exo-trig radical cyclization substrate
Complex stability and ligand structure

XLogP3

1.2

Wikipedia

1-ALLYL-1H-PYRROLE-2-CARBALDEHYDE

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